molecular formula C19H20ClFN2O3S B2381734 2-(2-chloro-6-fluorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1448027-82-4

2-(2-chloro-6-fluorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2381734
CAS RN: 1448027-82-4
M. Wt: 410.89
InChI Key: TXTOXJAODVRMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H20ClFN2O3S and its molecular weight is 410.89. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Some novel sulfonamide derivatives, including those related to the mentioned compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). A specific compound was identified as potent against breast cancer cell lines, showcasing the potential of such derivatives in cancer treatment (Ghorab et al., 2015).

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives has explored their structural aspects and properties, particularly their ability to form gels and crystalline solids upon treatment with various acids. These compounds have shown enhanced fluorescence emission, suggesting applications in fluorescence microscopy and imaging techniques (Karmakar et al., 2007).

Comparative Metabolism

Studies have compared the metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes, contributing to our understanding of the metabolic pathways and potential toxicological impacts of such compounds (Coleman et al., 2000).

Analgesic and Anti-inflammatory Activities

Derivatives of quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among them, specific compounds have shown potent activities, indicating their potential as new therapeutic agents for managing pain and inflammation (Alagarsamy et al., 2015).

Dual Inhibitors for Tyrosine Kinases

A new quinazolinone-based derivative has been synthesized and shown to be a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, displaying significant cytotoxic activity against various human cancer cell lines. This highlights the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimalarial Activities

New pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have been explored for their antimalarial activities, demonstrating high potency and therapeutic indices against Plasmodium strains. These findings contribute to the search for new antimalarial agents (Guan et al., 2005).

Antibacterial Activity

New derivatives have been synthesized and evaluated for their antibacterial activity, offering insights into the development of novel antibacterial agents to combat resistant bacterial strains (Le et al., 2018).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-2-27(25,26)23-10-4-5-13-11-14(8-9-18(13)23)22-19(24)12-15-16(20)6-3-7-17(15)21/h3,6-9,11H,2,4-5,10,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTOXJAODVRMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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